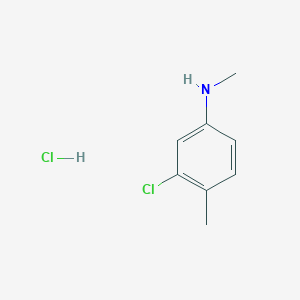

3-Chloro-N,4-dimethylaniline hydrochloride

Descripción general

Descripción

3-Chloro-N,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a white to slightly yellow crystalline solid that is soluble in water, ethanol, and methanol . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,4-dimethylaniline hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:

C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O

This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and chlorine (Cl2) for halogenation are commonly used.

Major Products Formed

Oxidation: Nitro compounds

Reduction: Amines

Substitution: Halogenated and nitrated derivatives

Aplicaciones Científicas De Investigación

Chemistry

-

Precursor in Synthesis :

- This compound serves as a precursor for synthesizing various organic compounds, including dyes and pigments. It is particularly useful in the production of specific acrylic acid derivatives, such as 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester, through reactions involving sodium carbonate and N,N-dimethylacetamide at elevated temperatures .

-

Synthetic Routes :

- The synthesis of 3-Chloro-N,4-dimethylaniline hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This multi-step process can yield various substituted derivatives depending on the electrophiles used during reactions.

Biology

-

Biochemical Analysis :

- The compound interacts with cytochrome P450 enzymes, which play crucial roles in drug metabolism. Its ability to form reactive intermediates makes it a valuable tool in studying enzyme-catalyzed reactions and biochemical assays.

-

Cellular Effects :

- Research indicates that exposure to this compound can influence cellular functions by altering gene expression related to detoxification processes and impacting metabolic enzyme activities.

Medicine

- Pharmaceutical Intermediates :

- Toxicology Studies :

Industry

- Production of Polymers and Resins :

- Environmental Monitoring :

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and cytochrome P450 enzymes demonstrated that this compound could alter enzyme activity levels significantly. Researchers observed changes in metabolite profiles when cells were exposed to varying concentrations of the compound, indicating its potential as a model for studying drug metabolism.

Case Study 2: Toxicity Assessment

In a toxicological evaluation involving animal models, researchers assessed the acute toxicity of this compound. The study found that exposure led to significant biochemical changes in liver function markers, highlighting the need for careful handling and regulation of this compound in industrial settings .

Mecanismo De Acción

The mechanism of action of 3-Chloro-N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new compounds with different chemical and biological properties .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloroaniline

- 4-Chloro-N,N-dimethylaniline

- N,N-Dimethylaniline

Comparison

3-Chloro-N,4-dimethylaniline hydrochloride is unique due to the presence of both chloro and dimethylamino groups on the benzene ring. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For instance, 3-Chloroaniline lacks the dimethylamino group, while 4-Chloro-N,N-dimethylaniline has a different substitution pattern .

Actividad Biológica

Overview

3-Chloro-N,4-dimethylaniline hydrochloride (CAS Number: 7745-94-0) is an organic compound notable for its applications in organic synthesis, particularly as an intermediate in the production of dyes and pigments. Its biological activities have garnered interest in various scientific fields, including medicinal chemistry and toxicology.

- Molecular Formula : C8H11ClN

- Appearance : White to slightly yellow crystalline solid

- Solubility : Soluble in water, ethanol, and methanol

The biological activity of this compound is primarily attributed to its electrophilic nature. It can form covalent bonds with nucleophiles, leading to the generation of new compounds with distinct biological properties. This reactivity allows it to interact with various biomolecules, potentially influencing cellular pathways and functions.

Antimicrobial Properties

Research has indicated that derivatives of chlorinated anilines exhibit antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis . The structural features of this compound may enhance its efficacy against similar pathogens.

Mutagenicity and Toxicity

This compound has been investigated for its mutagenic potential. It is included in lists of chemicals with established mutagenic effects . Studies suggest that exposure to this compound may lead to genetic mutations, emphasizing the need for caution in its handling and application.

Case Study 1: Antinociceptive Activity

A recent study explored the potential of compounds related to this compound as selective κ-opioid receptor (KOR) agonists. These compounds demonstrated significant antinociceptive effects in animal models, suggesting a therapeutic application in pain management . The study highlighted the importance of structural modifications in enhancing selectivity and potency.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study identified key modifications that increased the biological activity of related compounds. For example, alterations in the amine substituents led to enhanced interaction with biological targets, underscoring the relevance of chemical structure in determining biological outcomes .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Mutagenicity | KOR Agonist Potential |

|---|---|---|---|

| 3-Chloro-N,4-dimethylaniline HCl | Moderate | Yes | Yes |

| 3-Chloroaniline | Low | Yes | No |

| N,N-Dimethylaniline | Moderate | No | Limited |

Propiedades

IUPAC Name |

3-chloro-N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRCDUNWCCVQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675181 | |

| Record name | 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-94-0 | |

| Record name | Benzenamine, 3-chloro-N,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.